molecular formula C20H20N6O3 B11437501 N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11437501
M. Wt: 392.4 g/mol
InChI Key: WJCSSEPXWSTIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of tetrazolo-pyrimidines This compound is characterized by its unique structure, which includes methoxyphenyl groups and a tetrazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the construction of the tetrazolo-pyrimidine scaffold with high efficiency and selectivity. Common reagents used in these reactions include methoxyphenyl derivatives, methylating agents, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its specific substitution pattern with methoxyphenyl groups, which imparts unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N6O3

Molecular Weight

392.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H20N6O3/c1-12-17(19(27)22-15-6-4-5-7-16(15)29-3)18(26-20(21-12)23-24-25-26)13-8-10-14(28-2)11-9-13/h4-11,18H,1-3H3,(H,22,27)(H,21,23,25)

InChI Key

WJCSSEPXWSTIBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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